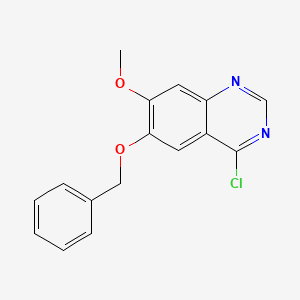

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (BTHBT) is a heterocyclic organic compound that has been used in various scientific applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. BTHBT is known for its high reactivity and stability, making it a useful and versatile molecule. In addition, BTHBT has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Pyrrolic Macrocycles

This compound is used as a basic building block for synthesizing pyrrolic macrocycles. These macrocycles have various potential applications, including serving as precursors for natural products like prodigiosins .

Design of Synthetic Porphyrinoids

It plays a crucial role in designing synthetic porphyrinoids. These are utilized as anion binding agents, ion chemosensors, antitumor agents, and photosensitizers for photodynamic therapy (PDT) .

Functional Materials through Self-Assembly

The compound’s structure allows for unique self-assemblies due to dipole−dipole interaction, π−π stacking, and hydrogen-bonding interaction. This leads to the creation of functional materials .

Conducting Polymers

Its polarized nature with electron-withdrawing benzoyl groups makes it suitable for use in conducting polymers .

Chemical Reagent

It is available as a chemical reagent for various research and development purposes across life sciences, organic synthesis, and environmental measurement applications .

Synthesis of Tetrahydro-4H-indol-4-ones

The compound is involved in the synthesis of tetrahydro-4H-indol-4-ones, which are important intermediates in pharmaceutical research .

properties

IUPAC Name |

1-benzyl-4,5,6,7-tetrahydrobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDEDRQHWMSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)